4-Ethyl-4-methylcyclohexan-1-amine
Overview
Description
4-Ethyl-4-methylcyclohexan-1-amine is an organic compound that belongs to the class of cycloalkylamines It consists of a cyclohexane ring substituted with an ethyl group and a methyl group at the fourth position, and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-4-methylcyclohexan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 4-ethyl-4-methylcyclohexanone. The process typically involves the following steps:
Formation of the Imine: Reacting 4-ethyl-4-methylcyclohexanone with ammonia or a primary amine to form an imine intermediate.
Reduction of the Imine: The imine is then reduced to the amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Alkyl halides like methyl iodide (CH₃I) and ethyl bromide (C₂H₅Br) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated amines.
Scientific Research Applications
4-Ethyl-4-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-4-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound may interact with cell membranes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexan-1-amine: Similar structure but lacks the ethyl group.
N-Ethyl-4-methylcyclohexan-1-amine: Contains an additional ethyl group on the nitrogen atom.
Cyclohexanamine: The parent compound with no additional substituents.
Uniqueness
4-Ethyl-4-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct interactions with molecular targets compared to its analogs.
Properties
IUPAC Name |
4-ethyl-4-methylcyclohexan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-3-9(2)6-4-8(10)5-7-9/h8H,3-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTOOIBWEAQHBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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